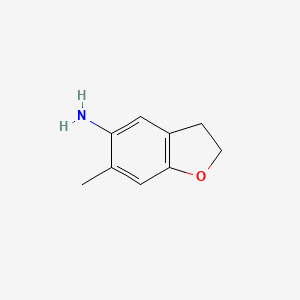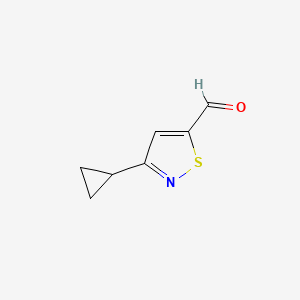![molecular formula C9H15N3 B7637636 N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine](/img/structure/B7637636.png)
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropanamine derivative that has been synthesized using a specific method.
Mecanismo De Acción
The mechanism of action of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine is its potential as a therapeutic agent for various diseases. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis of this compound can be challenging, and it may not be readily available for use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine. One potential direction is the development of more efficient synthesis methods for this compound. Additionally, researchers may continue to study the potential therapeutic applications of this compound for various diseases. Finally, further research may be needed to fully understand the mechanism of action of this compound and its potential effects on the human body.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its potential therapeutic applications for various diseases. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound.
Métodos De Síntesis
The synthesis of N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carbaldehyde with cyclopropanamine in the presence of a catalyst. This reaction leads to the formation of the desired product, which can be purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied the potential of this compound as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4,5-dimethyl-1H-pyrazol-3-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-12-9(6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIYHSDIURMJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CNC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7637555.png)
![3,4-Dihydrospiro[1,4-benzoxazine-2,1'-cyclopentane]-3-one](/img/structure/B7637558.png)
![3-Amino-6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7637564.png)
![2-(Thiophen-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B7637569.png)
![3-[Cyclopropyl(methylsulfonyl)amino]-2-methylpropanoic acid](/img/structure/B7637577.png)
![3-[(3-Chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]propanoic acid](/img/structure/B7637578.png)
![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)


![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)


![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)